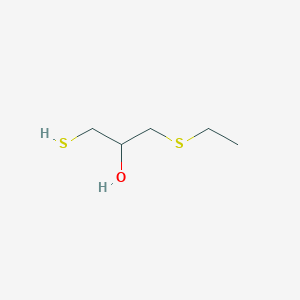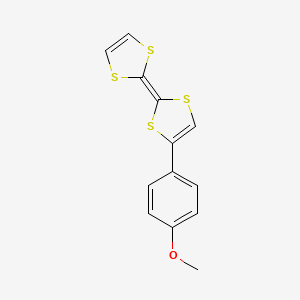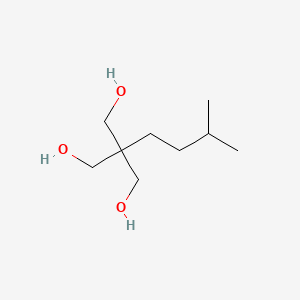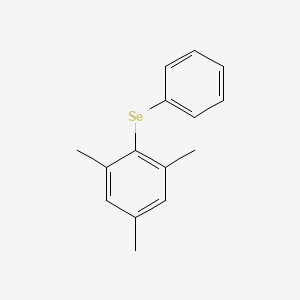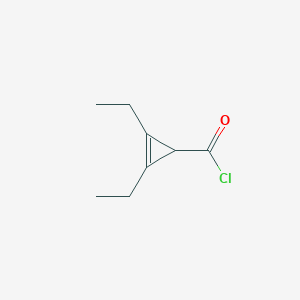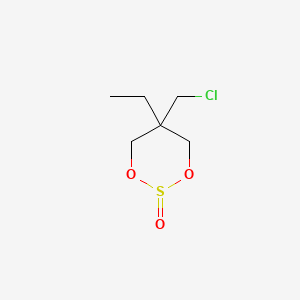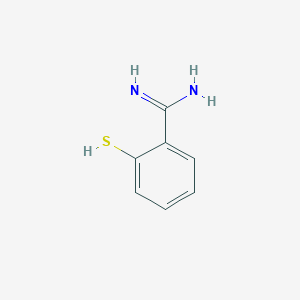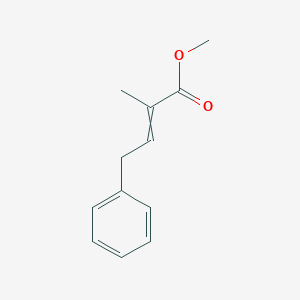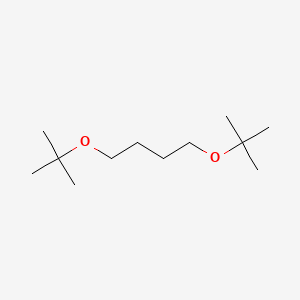
1,4-Di-tert-butoxybutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Di-tert-butoxybutane is an organic compound with the molecular formula C12H26O2. It is a type of ether, specifically a dialkyl ether, where two tert-butoxy groups are attached to a butane backbone. This compound is known for its stability and is used in various chemical applications.
Vorbereitungsmethoden
1,4-Di-tert-butoxybutane can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dibromobutane with sodium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions. The general reaction is as follows:
Br-(CH2)4-Br+2NaO-t-Bu→t-BuO-(CH2)4-O-t-Bu+2NaBr
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
1,4-Di-tert-butoxybutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxy groups are replaced by other nucleophiles such as halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1,4-Di-tert-butoxybutane has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis. The tert-butoxy group can be easily removed under acidic conditions, making it a valuable tool for multi-step syntheses.
Biology: In biological studies, this compound can be used as a solvent or reagent in various biochemical assays.
Medicine: While not directly used as a drug, it can be a precursor in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of polymers and resins, where it acts as a stabilizer or plasticizer.
Wirkmechanismus
The mechanism by which 1,4-Di-tert-butoxybutane exerts its effects depends on the specific reaction or application. In organic synthesis, its role as a protecting group involves the formation of stable ether linkages that prevent unwanted reactions at hydroxyl sites. The tert-butoxy groups can be cleaved under acidic conditions, revealing the free alcohols for further reactions.
Vergleich Mit ähnlichen Verbindungen
1,4-Di-tert-butoxybutane can be compared to other dialkyl ethers such as:
1,4-Diethoxybutane: Similar in structure but with ethoxy groups instead of tert-butoxy groups. It is less sterically hindered and may react differently under similar conditions.
1,4-Dimethoxybutane: Contains methoxy groups, making it more reactive due to the smaller size of the substituents.
1,4-Di-tert-butylbenzene: While not an ether, it shares the tert-butyl groups and can be used in similar applications as a stabilizer or intermediate in organic synthesis.
The uniqueness of this compound lies in its stability and the ease with which the tert-butoxy groups can be removed, making it a versatile compound in various chemical processes.
Eigenschaften
CAS-Nummer |
82604-59-9 |
|---|---|
Molekularformel |
C12H26O2 |
Molekulargewicht |
202.33 g/mol |
IUPAC-Name |
1,4-bis[(2-methylpropan-2-yl)oxy]butane |
InChI |
InChI=1S/C12H26O2/c1-11(2,3)13-9-7-8-10-14-12(4,5)6/h7-10H2,1-6H3 |
InChI-Schlüssel |
AWLBJSPDFPOVCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCCCCOC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


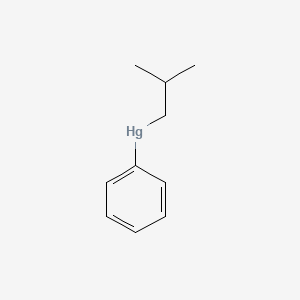
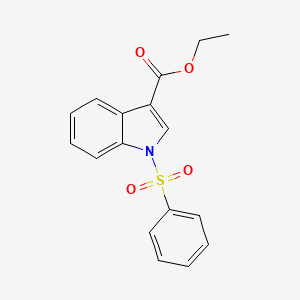
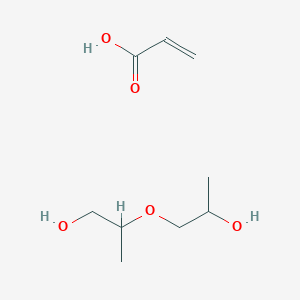
![2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate](/img/structure/B14429748.png)
![1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL](/img/structure/B14429749.png)
